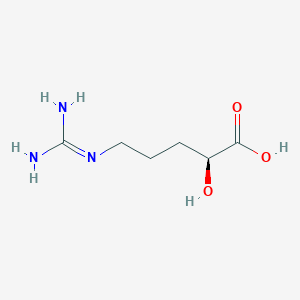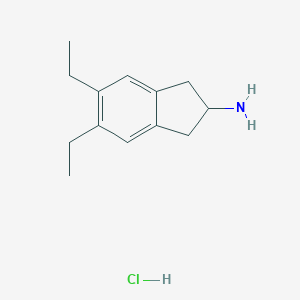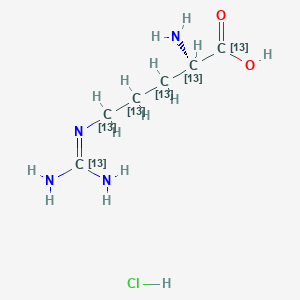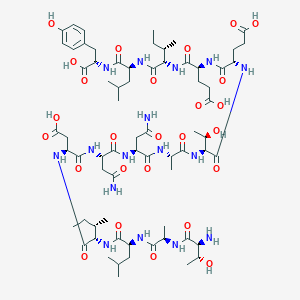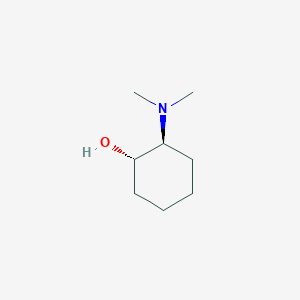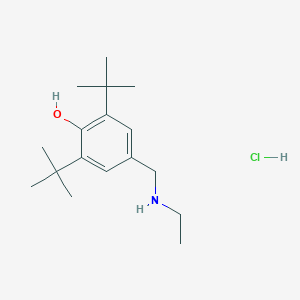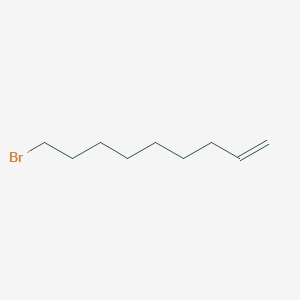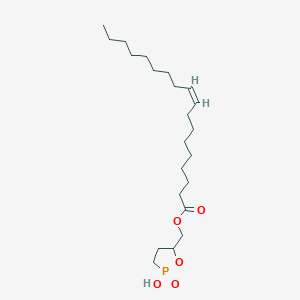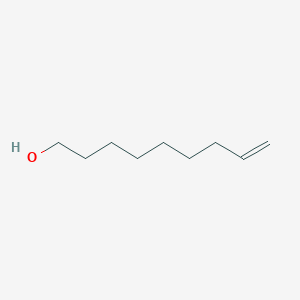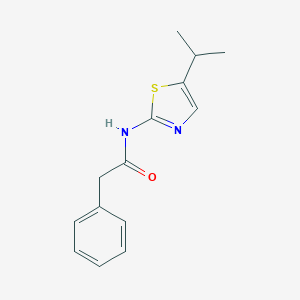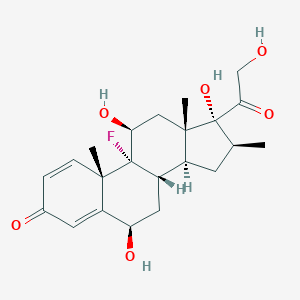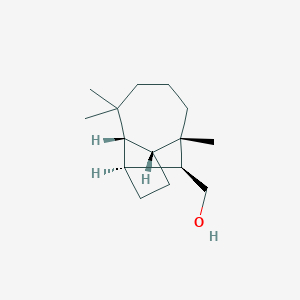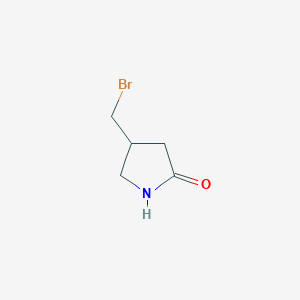
4-(Bromomethyl)pyrrolidin-2-one
Übersicht
Beschreibung
4-(Bromomethyl)pyrrolidin-2-one is an enamine building block used in the synthesis of chemical compounds . It is also known as a working standard or secondary reference standard .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 4-(Bromomethyl)pyrrolidin-2-one, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)pyrrolidin-2-one is C5H8BrNO . The molecular weight is 178.03 .Chemical Reactions Analysis
4-(Bromomethyl)pyrrolidin-2-one is used in various chemical reactions. For instance, it is used in the synthesis of chemical compounds such as 6,6’'-Dihydroxypregabalin Lactam .Physical And Chemical Properties Analysis
The physical form of 4-(Bromomethyl)pyrrolidin-2-one is solid . The molecular weight is 178.03 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
4-(Bromomethyl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis. For instance, D’hooghe et al. (2008) described its reduction to 4,4-dialkyl-2-(bromomethyl)pyrrolidines, further transformed into piperidin-3-ones using an innovative ring expansion-oxidation protocol (D’hooghe et al., 2008). Similarly, Tehrani et al. (2000) converted 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, showcasing a unique conversion of piperidines to pyrrolidines (Tehrani et al., 2000).
Catalysis and Asymmetric Synthesis
The compound also plays a role in catalytic processes. Aher et al. (2015) demonstrated its use in a proline-catalyzed [4 + 1]-annulation process for synthesizing pyrrolidine derivatives with high enantio- and diastereoselectivity (Aher, Kumar, & Sudalai, 2015).
Medicinal Chemistry and Antibacterial Applications
In medicinal chemistry, Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from 4-(Bromomethyl)pyrrolidin-2-one, for synthesizing new cyanopyridine derivatives with notable antibacterial activity (Bogdanowicz et al., 2013).
Functionalization and Material Science
Easton et al. (1995) explored its functionalization potential, treating pyrrolidin-2-ones with N-bromosuccinimide to obtain dibromo-γ-lactams, useful in various synthetic applications (Easton, Pitt, & Ward, 1995). Additionally, Tovee et al. (2010) used a derivative of 4-(Bromomethyl)pyrrolidin-2-one in creating a back-to-back ligand with intriguing metal-binding properties, highlighting its potential in material science (Tovee, Kilner, Barrett, Thomas, & Halcrow, 2010).
Advanced Syntheses and Novel Compounds
Moreover, Miao and Wang (2008) developed polystyrene-immobilized pyrrolidine from 4-(Bromomethyl)pyrrolidin-2-one, which acted as an effective catalyst for asymmetric Michael addition reactions (Miao & Wang, 2008). Alker and Swanson (1990) also investigated its utility in synthesizing bromomethyl dihydropyridine, demonstrating its wide-ranging applications in chemical synthesis (Alker & Swanson, 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBYBZHCXBRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyrrolidin-2-one | |
CAS RN |
945671-51-2 | |
| Record name | 4-(bromomethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



